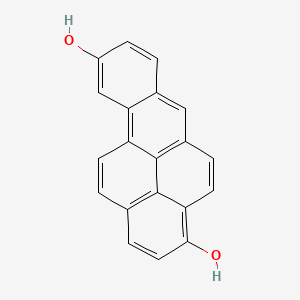

Benzo(a)pyrene-3,9-diol

Description

Contextualization of Polycyclic Aromatic Hydrocarbons (PAHs) and Benzo[a]pyrene (B130552) (BaP)

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. nih.gov They are formed during the incomplete combustion of organic materials such as coal, oil, gas, wood, and garbage. nih.govwikipedia.orgmdpi.com As a result, PAHs are widespread environmental contaminants found in the air, water, and soil. nih.govcopernicus.org Human exposure to PAHs can occur through inhalation of polluted air, consumption of contaminated food, and skin contact. nih.govnih.gov

Benzo[a]pyrene (BaP) is one of the most well-studied and potent carcinogenic PAHs. nih.govnih.govmdpi.com It consists of five fused benzene (B151609) rings and is often used as a marker for the presence of other carcinogenic PAHs in environmental mixtures. nih.govmdpi.com BaP itself is not directly carcinogenic but is considered a procarcinogen, meaning it requires metabolic activation to exert its toxic effects. wikipedia.orgwww.gov.uk This metabolic process transforms BaP into highly reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer. wikipedia.orgmdpi.com

Overview of Benzo[a]pyrene Metabolic Biotransformation Pathways

The metabolic activation of Benzo[a]pyrene (BaP) is a complex, multi-step process primarily carried out by a group of enzymes known as the cytochrome P450 (CYP) family and epoxide hydrolase. mdpi.comwww.gov.uknih.gov This biotransformation can be broadly categorized into three main pathways: the diol epoxide pathway, the quinone pathway, and the radical-cation pathway. researchgate.net

The most extensively studied and widely accepted mechanism for BaP's carcinogenicity is the diol epoxide pathway . mdpi.comnih.gov This pathway involves a sequence of enzymatic reactions:

Epoxidation: BaP is first oxidized by CYP enzymes, particularly CYP1A1 and CYP1B1, to form BaP-7,8-epoxide. wikipedia.orgnih.gov

Hydration: Epoxide hydrolase then hydrates BaP-7,8-epoxide to produce (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BaP-7,8-diol). wikipedia.orgnih.govnih.gov

Second Epoxidation: BaP-7,8-diol is further oxidized by CYP enzymes at the 9,10-position to form the ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). wikipedia.orgmdpi.comnih.gov

There are four stereoisomers of BPDE, with (+)-anti-BPDE being the most mutagenic and carcinogenic. acs.orgresearchgate.net This highly reactive diol epoxide can then form covalent adducts with DNA, primarily with guanine (B1146940) and adenine (B156593) bases, leading to DNA damage and mutations. wikipedia.orgmdpi.comacs.org

Another significant metabolic route is the quinone pathway , which involves the formation of BaP-quinones, such as BaP-3,6-quinone, BaP-6,12-quinone, and BaP-1,6-quinone. researchgate.net These quinones can undergo redox cycling, a process that generates reactive oxygen species (ROS) like superoxide (B77818) and hydroxyl radicals. This oxidative stress can cause damage to DNA and other cellular components. mdpi.com Additionally, some BaP-quinones can directly form adducts with DNA. researchgate.net

The radical-cation pathway involves the one-electron oxidation of BaP by enzymes like peroxidases, forming a BaP radical cation. nih.govresearchgate.net This highly reactive intermediate can also bind to DNA and contribute to the genotoxicity of BaP. researchgate.net

Significance of Benzo(a)pyrene-3,9-diol as a Specific BaP Metabolite and Intermediate

Within the complex web of Benzo[a]pyrene (BaP) metabolism, this compound is a notable metabolite. It is formed through the reduction of BaP-3,6-dione, a product of the quinone pathway. Under anaerobic conditions, NAD(P)H, glutathione (B108866), or cysteamine (B1669678) can reduce BaP-3,6-dione to Benzo(a)pyrene-3,6-diol (which is the same as this compound, with different numbering conventions sometimes being used).

The significance of this compound lies in its role as an intermediate in the redox cycling of BaP-quinones. While the diol itself may not be the ultimate carcinogenic species, its formation and subsequent rapid re-oxidation back to the quinone form contribute to the generation of harmful reactive oxygen species (ROS). This continuous cycle of reduction and oxidation perpetuates a state of oxidative stress within the cell, which is a known contributor to carcinogenesis.

Research has shown that the formation of BaP-quinones, and by extension their diol counterparts, is a significant pathway of BaP metabolism. researchgate.net Studies using various cell lines have demonstrated the production of different BaP-diols, highlighting the diverse metabolic capabilities of different biological systems. nih.gov For instance, under certain light conditions, the green alga Selenastrum capricornutum has been shown to produce various dihydrodiols of BaP. nih.gov

Structure

3D Structure

Properties

CAS No. |

75050-75-8 |

|---|---|

Molecular Formula |

C20H12O2 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

benzo[a]pyrene-3,9-diol |

InChI |

InChI=1S/C20H12O2/c21-14-5-1-12-9-13-3-7-16-18(22)8-4-11-2-6-15(17(12)10-14)20(13)19(11)16/h1-10,21-22H |

InChI Key |

UIOQBEXPACHYJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C=C(C=CC3=CC4=C2C5=C1C=CC(=C5C=C4)O)O |

Origin of Product |

United States |

Metabolic Pathways and Enzymatic Biotransformation Specific to Benzo a Pyrene 3,9 Diol

Formation Mechanisms of Benzo(a)pyrene-3,9-diol from Benzo[a]pyrene (B130552)

The initial step in the metabolism of BaP is its oxidation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net This process leads to the formation of various epoxide intermediates, which are then subject to further enzymatic conversion.

The cytochrome P450 superfamily, particularly enzymes from the CYP1 family, plays a pivotal role in the initial oxidation of BaP. researchgate.net CYP1A1 and CYP1B1 are the principal enzymes involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs) like BaP. oup.comnih.gov These enzymes catalyze the formation of epoxides at various positions on the BaP molecule. researchgate.net Specifically, the formation of benzo[a]pyrene-7,8-epoxide is a critical step leading to the generation of dihydrodiols. oup.comwikipedia.org

Studies have demonstrated that both CYP1A1 and CYP1B1 can efficiently catalyze the oxidation of BaP. nih.gov While CYP1A1 is often considered the primary enzyme in BaP metabolism, CYP1B1 also significantly contributes to the formation of dihydrodiol precursors. nih.govoup.com The expression of these enzymes can be induced by exposure to PAHs, which means that the rate of BaP metabolism can be enhanced in individuals with higher exposure levels. nih.gov

| Enzyme | Primary Function in BaP Metabolism | Key Metabolites Formed |

|---|---|---|

| CYP1A1 | Major enzyme in the bioactivation and overall metabolism of BaP. nih.govnih.gov | BaP-7,8-epoxide, BaP-7,8-dihydrodiol, BaP-9-ol, BaP-3-ol, Diol Epoxides. nih.govoup.com |

| CYP1B1 | Significant contributor to the formation of BaP-dihydrodiols. nih.gov | BaP-7,8-dihydrodiol, BaP-9-ol. nih.gov |

Following the formation of arene oxides by CYP enzymes, the microsomal epoxide hydrolase (mEH) plays a crucial role. nih.govresearchgate.net This enzyme catalyzes the hydration of the epoxide ring, leading to the formation of trans-dihydrodiols. wikipedia.org For instance, benzo[a]pyrene-7,8-epoxide is converted by mEH to benzo[a]pyrene-7,8-dihydrodiol. nih.govoup.com This hydration step is essential for the subsequent metabolic activation pathway that can lead to the formation of highly reactive and carcinogenic diol epoxides. nih.gov The concerted action of CYP enzymes and epoxide hydrolase is therefore fundamental to the generation of various benzo[a]pyrene dihydrodiols, including the 3,9-diol isomer. nih.govoup.com

Subsequent Metabolic Fates of this compound

Once formed, this compound can undergo further metabolism through several pathways, leading to either the formation of reactive, potentially harmful metabolites or to detoxification and excretion.

Dihydrodiols, such as this compound, are substrates for further oxidation by CYP enzymes, primarily CYP1A1 and CYP1B1. nih.govnih.gov This second oxidation step can lead to the formation of highly reactive diol epoxides. nih.govoup.com These diol epoxides are considered the ultimate carcinogenic metabolites of BaP because they can covalently bind to cellular macromolecules like DNA, forming adducts that can initiate mutations and lead to cancer. nih.govresearchgate.net

Another pathway for the metabolic activation of dihydrodiols involves their conversion to quinones. researchgate.net For example, BaP-7,8-diol can be dehydrogenated by aldo-keto reductase (AKR) enzymes to form a catechol, which then enters a redox cycle to produce a quinone (BPQ) and reactive oxygen species (ROS). researchgate.net These quinones can also react directly with DNA to form both stable and depurinating adducts, contributing to the genotoxicity of BaP. researchgate.net

| Reactive Metabolite | Formation Pathway | Mechanism of Toxicity |

|---|---|---|

| Diol Epoxides | Further oxidation of dihydrodiols by CYP1A1/CYP1B1. nih.govnih.gov | Covalently bind to DNA, forming adducts and leading to mutations. nih.govresearchgate.net |

| Quinones | Dehydrogenation of dihydrodiols by AKRs, leading to redox cycling. researchgate.net | Generate reactive oxygen species (ROS) causing oxidative DNA damage; can also form DNA adducts. researchgate.netresearchgate.net |

In addition to being converted to reactive metabolites, benzo[a]pyrene dihydrodiols can undergo Phase II conjugation reactions, which are generally considered detoxification pathways. nih.gov These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. The primary conjugation reactions include:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process involves the addition of a glucuronic acid moiety.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the dihydrodiol.

Glutathione (B108866) Conjugation: Glutathione S-transferases (GSTs) facilitate the conjugation of the metabolite with glutathione (GSH). nih.gov This is a particularly important mechanism for detoxifying the reactive diol epoxides. nih.gov

These conjugated products are more hydrophilic and can be more readily eliminated from the body. nih.gov

Stereochemical Aspects in the Biotransformation of BaP Dihydrodiols

The enzymatic reactions involved in the metabolism of BaP are often highly stereospecific and stereoselective. The CYP enzymes and epoxide hydrolase can produce specific enantiomers and diastereomers of the dihydrodiols and diol epoxides. nih.gov For instance, the metabolism of BaP by liver microsomes from rats treated with 3-methylcholanthrene (B14862) results in the formation of BaP dihydrodiols with high optical purity. nih.gov

The stereochemistry of the diol epoxides is particularly important as it influences their biological activity and carcinogenicity. researchgate.net Four configurational isomers of benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) can be formed, and each possesses distinct tumorigenic and mutagenic properties. researchgate.netresearchgate.net The specific stereoisomers formed are dependent on the enantiomeric composition of the precursor dihydrodiol and the stereoselectivity of the CYP enzymes involved in the final epoxidation step. nih.gov The major enantiomer of the BaP dihydrodiols formed by liver enzymes typically has R,R absolute stereochemistry. nih.gov

Advanced Analytical Methodologies for the Detection and Quantification of Benzo a Pyrene 3,9 Diol and Its Metabolites in Research Studies

Liquid Chromatography-Based Techniques

Liquid chromatography is a cornerstone for the analysis of Benzo(a)pyrene (BaP) metabolites due to its high resolving power for complex mixtures and its compatibility with various sensitive detectors.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a widely used and highly sensitive method for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their metabolites, which are often fluorescent compounds. hplc.eunih.gov This technique offers excellent sensitivity and selectivity, as it can be optimized by selecting specific excitation and emission wavelengths for the target analytes. hplc.eu

Research has demonstrated the utility of HPLC-FLD for the simultaneous determination of multiple PAH metabolites in various matrices. For instance, a method was developed for the concurrent analysis of 3-hydroxybenzo[a]pyrene and 3-hydroxybenz[a]anthracene (B41569) in the urine of workers exposed to PAHs. nih.gov This method achieved low detection limits of 6 ng/L for 3-hydroxybenzo[a]pyrene. nih.gov In another application, HPLC-FLD was used to analyze BaP and its metabolites in microalgae cultures, demonstrating its suitability for measuring low levels of these compounds in biological systems. unam.mx The fluorescence characteristics of mononucleoside adducts derived from the binding of anti-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE I) to deoxyadenosine (B7792050) are significantly stronger than those derived from deoxyguanosine, which allows for the quantification of low yields of BPDE-dA adducts. nih.gov

The following table summarizes typical HPLC-FLD conditions used in the analysis of BaP and its metabolites:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a high degree of sensitivity and specificity, making it an invaluable tool for the analysis of BaP metabolites and their DNA adducts. nih.govmdpi.com This technique combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry. mdpi.com A stable isotope dilution LC-MS/MS assay has been developed for the quantification of all eight (±)-anti-B[a]PDE-derived dGuo and dAdo DNA adducts. nih.gov

High-resolution mass spectrometry, often coupled with HPLC, further enhances selectivity and lowers detection limits. nih.gov An analytical method based on HPLC coupled to high-resolution tandem mass spectrometry has been suggested to improve both chromatographic separation and mass determination of BaP diol epoxide adducts to histidine and lysine (B10760008) in serum albumin. nih.gov This method achieved a detection limit for the (+)-anti-benzo[a]pyrene diol epoxide adduct to histidine of approximately 4 amol/mg serum albumin. nih.gov

Below is a table detailing typical LC-MS/MS parameters for the analysis of BaP metabolites:

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of BaP derivatives. nih.gov For GC-MS analysis, BaP derivatives are often trimethylsilylated to increase their volatility. nih.gov This method has been successfully used to separate seven diols and four stereoisomeric 7,8,9,10-tetraols of BaP. nih.gov However, some isomers, such as the 6,12- and 7,10-quinones (after conversion to dihydroxyl derivatives), may co-elute. nih.gov Diol-epoxides can be unstable under silylation and are often detected through their breakdown products. nih.gov A highly sensitive GC-negative chemical ionization (NCI)-MS/MS method has been described for the quantification of urinary BaP-(7R,8S,9R,10S)-tetrol, a hydrolysis product of the ultimate carcinogen BPDE, with a lower limit of quantification of 50 pg/L. nih.gov

The following table provides an example of GC-MS conditions for the analysis of BaP metabolites:

Capillary Electrophoresis-Electrospray Mass Spectrometry (CE-ES-MS) for Adduct Characterization

Capillary Electrophoresis-Electrospray Mass Spectrometry (CE-ES-MS) is a highly efficient technique for the analysis of charged molecules, such as DNA adducts. nih.govugent.be This method offers fast separations and is relatively inexpensive. ugent.be It has been successfully employed for the detection and identification of adducts formed from the reaction of DNA with (+/-)-anti-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8-diol 9,10-epoxide (BPDE). nih.gov The use of sample stacking can significantly improve concentration detection limits to approximately 10⁻⁸ M. nih.gov For normal scan spectra, low nanogram detection limits (< 10 ng) have been achieved, while selective reaction monitoring (SRM) can lower these limits to the low picogram range (< 85 pg). nih.gov Using this technique, adducts between BPDE and dGMP, dAMP, and dCMP have been detected and identified in DNA hydrolysates. ugent.benih.gov

Key parameters for CE-ES-MS analysis of BPDE-DNA adducts are summarized below:

Immunochemical Approaches for Biomarker Detection (e.g., DNA/Protein Adducts)

While chromatographic and mass spectrometric methods are highly specific, immunochemical approaches can be valuable for screening large numbers of samples for the presence of BaP-DNA or protein adducts. These methods rely on antibodies that specifically recognize the adducts. Synchronous fluorescence scanning is another technique that has been utilized for the assay of DNA adduct formation. nih.gov

Sample Preparation and Enrichment Strategies for Complex Biological and Environmental Matrices

Effective sample preparation is critical for the successful analysis of BaP-3,9-diol and its metabolites, as they are often present at trace levels in complex matrices. The goal of sample preparation is to isolate and concentrate the analytes of interest while removing interfering substances.

For Biological Matrices:

Enzymatic Hydrolysis: For the analysis of conjugated metabolites in urine, enzymatic hydrolysis with β-glucuronidase/arylsulfatase is often employed to release the parent compounds. nih.gov

Solid-Phase Extraction (SPE): SPE is a common technique for cleaning up and concentrating analytes from biological fluids. nih.gov For instance, after enzymatic hydrolysis of DNA, most of the unmodified nucleotides can be removed using SPE with a polystyrene divinylbenzene (B73037) copolymer. nih.gov

Liquid-Liquid Extraction (LLE): LLE can be used to separate analytes from the sample matrix. For example, BaP metabolites can be extracted from incubation mixtures using ethyl acetate. nih.gov

Protein Precipitation: This method is used to remove proteins from samples like plasma or serum before analysis.

For Environmental Matrices:

Solid-Phase Extraction (SPE): For aqueous samples like drinking water, SPE with a C18 column can be used to extract and concentrate BaP. fishersci.com

Liquid-Liquid Extraction (LLE): LLE with solvents like cyclohexane (B81311) is another method for enriching BaP from water samples. fishersci.com For vegetable oils, a liquid-liquid partition between the oil and a solvent like acetonitrile (B52724) can be used, followed by a clean-up step on silica (B1680970) cartridges. researchgate.net

Matrix Solid-Phase Dispersion (MSPD): This technique has been applied for the extraction of BaP and its metabolites from microalgae biomass. unam.mxresearchgate.net

The choice of sample preparation method depends on the specific matrix, the target analytes, and the subsequent analytical technique.

In Vitro and in Vivo Research Models for Investigating Benzo a Pyrene 3,9 Diol Metabolism and Biological Effects

Cellular and Subcellular In Vitro Systems

In vitro systems are crucial for dissecting the molecular mechanisms of Benzo(a)pyrene (B[a]P) metabolism and the effects of its metabolites, such as Benzo(a)pyrene-3,9-diol, in a controlled environment. These systems range from established cell lines to more complex primary cultures and isolated cellular components.

Mammalian cell lines are foundational tools for studying how B[a]P and its derivatives are metabolized and for assessing the resulting damage to DNA. Commonly used cell lines include those derived from human liver (HepG2), lung (A549), and breast (MCF-7), as they represent organs that are primary targets for PAH-induced carcinogenesis. plos.org

Studies comparing these cell lines reveal significant differences in their metabolic capabilities and responses to B[a]P exposure. For instance, HepG2 cells are known for their robust metabolic activity, efficiently producing diol-epoxide metabolites and subsequent DNA adducts in a dose-dependent manner. plos.org In contrast, A549 lung cells and T24 bladder cells show different metabolic profiles; A549 cells were most efficient at forming DNA adducts at lower concentrations of B[a]P, while T24 cells did not produce detectable levels of these adducts. plos.org This variability is attributed to differences in the expression and activity of Phase I metabolizing enzymes like cytochrome P450s (CYPs) and Phase II detoxifying enzymes. plos.orgacs.org

Research has also focused on the DNA damage response in these cells. The ultimate carcinogenic metabolite of B[a]P, benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE), induces DNA adducts, leading to cellular responses such as cell cycle arrest and apoptosis. acs.org Studies in human fibroblast cell lines have shown that the sensitivity to BPDE-induced DNA damage and the efficiency of DNA repair can be influenced by the status of proteins like p53. aacrjournals.org For example, cells with compromised p53 function exhibit decreased global genomic repair of BPDE-DNA adducts. aacrjournals.org The human alveolar tumor line A549 has been used specifically to study the repair of DNA damage induced by B[a]P diol-epoxides, demonstrating that these cells can repair fragmented parental DNA strands over time. aacrjournals.org

Table 1: Comparison of B[a]P Metabolism and Genotoxicity in Different Human Cell Lines An interactive data table will be generated here based on the provided text.

| Cell Line | Organ of Origin | Key Metabolic Features | DNA Damage/Repair Findings |

| HepG2 | Liver | Robust, dose-dependent production of BPDE-DNA adducts. plos.org Strong induction of CYP1A1. plos.org | Complex transcriptional responses involving cell cycle regulation, apoptosis, and DNA repair genes. acs.org |

| A549 | Lung | Most efficient BPDE-DNA adduct formation at low B[a]P concentrations. plos.org | Capable of repairing fragmented parental DNA after B[a]P diol-epoxide treatment. aacrjournals.org |

| T24 | Bladder | No detectable BPDE-DNA adducts formed from B[a]P. plos.org | Minimal oxidative DNA damage observed. plos.org |

| MCF-7 | Breast | Exhibits AHR-mediated and DNA-damage-mediated gene expression changes in response to B[a]P. acs.org | Repression of histone genes observed in response to B[a]P and BPDE. acs.org |

| Human Fibroblasts | Skin/Connective Tissue | Variable inhibition of DNA synthesis in response to BPDE. nih.gov | p53 status correlates with the efficiency of global genomic repair of BPDE-DNA adducts. aacrjournals.org |

To better mimic the complexity of human tissues, researchers use primary cell cultures and three-dimensional (3D) organoid models. Primary cultures of epithelial cells from human oral mucosa, skin, and mammary glands have demonstrated the ability to metabolize B[a]P into diols and other metabolites. oup.cominchem.orgaacrjournals.org Human oral mucosa epithelial cells, for instance, show a high rate of B[a]P biotransformation, leading to the formation of the ultimate carcinogen BPDE and its binding to DNA. oup.com Similarly, primary cultures of human skin epithelial cells metabolize B[a]P into phenols, quinones, and dihydrodiols, including the 7,8- and 9,10-dihydrodiols. aacrjournals.org

Human tissue organoids, which are 3D cultures that replicate the structure and cellular composition of an organ, have emerged as advanced models. Organoids derived from human stomach, pancreas, liver, colon, and kidney can metabolically activate B[a]P. mdpi.com Studies show that upon exposure to B[a]P, these organoids express key metabolizing enzymes like CYP1A1 and produce key metabolites, including B[a]P-t-7,8-dihydrodiol. mdpi.com This confirms their metabolic competence and makes them valuable for studying tissue-specific genotoxicity and DNA adduct formation in a more physiologically relevant context than 2D cell lines. mdpi.comacs.org Airway organoids derived from adult human stem cells are particularly useful for modeling respiratory carcinogenesis. jpmph.org

To identify the specific enzymes responsible for metabolizing B[a]P and its derivatives like this compound, subcellular fractions are employed. Microsomal fractions, isolated via ultracentrifugation, are rich in cytochrome P450 (P450) enzymes, which are critical for the initial oxidative metabolism (Phase I) of B[a]P. nih.govsid.ir Cytosolic fractions contain soluble enzymes like glutathione (B108866) S-transferases (GSTs) and aldo-keto reductases (AKRs), which are involved in both detoxification (Phase II) and alternative activation pathways. sid.iracs.orgnih.gov

By incubating B[a]P or its metabolites with these fractions along with necessary cofactors (e.g., NADPH for P450s), researchers can measure the formation of specific products. nih.govoup.com For example, studies using rat liver microsomes have detailed the formation of various diol, phenol (B47542), and quinone metabolites. nih.govcdnsciencepub.com Assays with recombinant human CYP1A1 have been used to determine the enzyme kinetics for the formation of different B[a]P diols. oup.comnih.gov Furthermore, comparing the metabolic activity of P450s in microsomes with AKRs in the cytosol has helped to elucidate the competing pathways that lead to the formation of either diol-epoxides or reactive o-quinones from B[a]P-7,8-diol. acs.org Subcellular fractions from human ovaries have also been shown to metabolize B[a]P, with the microsomal fraction exhibiting the highest activity in producing metabolites like BaP-7,8-diol. nih.gov

Animal Models in Benzo[a]pyrene (B130552) Metabolite Research

Animal models are indispensable for studying the in vivo metabolism, distribution, and biological effects of B[a]P metabolites under conditions that reflect the complex interactions within a whole organism.

Rodent models, particularly mice and rats, have been extensively used to investigate the in vivo fate of B[a]P and its metabolites. inchem.orgaacrjournals.org Following oral administration of B[a]P to rats, metabolites such as 3-OH-B(a)P, 9-OH-B(a)P, and trace amounts of dihydrodiols are excreted in the feces. inchem.org Studies examining biliary excretion in rats have identified glucuronide and sulfate (B86663) conjugates of phenols, quinones, and diols as major metabolites. aacrjournals.org

These models are especially critical for studying the formation of DNA adducts in various tissues. In rats, B[a]P administration leads to the formation of BPDEI-DNA adducts in multiple tissues, including the mammary gland. inchem.org Mouse models have been instrumental in linking B[a]P exposure to specific genetic mutations; for example, B[a]P-induced lung tumors in mice show characteristic G→T mutations in the Ki-Ras gene, which are a consequence of adducts formed by anti-B[a]P-7,8-diol-9,10-oxide. mdpi.com Studies have also investigated adduct formation with proteins, such as hemoglobin, in mice to serve as a basis for dosimetry. nih.govacs.org In a mouse model assessing B[a]P-related cognitive impairment, 7,8-diol-B[a]P was detected in both serum and brain tissue, suggesting it can cross the blood-brain barrier or be produced locally. mdpi.com

To study the effects of dermal exposure to B[a]P, which is a significant route for occupational contact, researchers use realistic human skin models. nih.govresearchgate.net These include ex vivo human skin explants maintained in culture and 3D reconstructed human skin models. nih.govoup.com These models allow for the topical application of B[a]P and the subsequent measurement of its absorption, penetration, and metabolism within the skin layers. nih.govoup.com

Studies using ex vivo human skin have shown that B[a]P is readily absorbed and metabolized. The major metabolites detected are 3-hydroxybenzo[a]pyrene (3-OHB[a]P) and 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (B[a]P-tetrol), the latter being a hydrolysis product of the ultimate carcinogen BPDE. nih.govresearchgate.net Benzo[a]pyrene-trans-7,8-dihydrodiol is typically found as a minor metabolite. nih.gov These models demonstrate that the skin is metabolically competent and that cutaneous bioactivation can lead to significant genotoxic stress, potentially contributing to skin cancer. oup.com Recent studies have even incorporated skin commensal bacteria into these models, revealing that the microbiota can alter the B[a]P metabolite profile and reduce the penetration of the ultimate carcinogen BPDE. nih.gov

Computational Chemistry and Theoretical Approaches in Benzo a Pyrene 3,9 Diol Research

Molecular Modeling of Metabolic Pathways and Enzyme Interactions

Molecular modeling is crucial for simulating the biotransformation of BaP and understanding the role of specific enzymes. The formation of benzo(a)pyrene-3,9-diol is a multi-step process initiated by the cytochrome P450 (CYP) enzyme superfamily, particularly isoforms like CYP1A1 and CYP1B1. mdpi.com These enzymes oxidize the parent BaP molecule to form various arene oxides, which can then rearrange to form phenols, such as 3-hydroxybenzo(a)pyrene and 9-hydroxybenzo(a)pyrene. researchgate.netnih.gov Further enzymatic action on these phenolic intermediates can lead to the formation of diols.

Computational kinetic models are developed to simulate the complex network of reactions in BaP metabolism. These models incorporate numerous kinetic constants and chemical species to predict the formation rates and concentrations of various metabolites, including phenols and dihydrodiols. acs.org By simulating the entire metabolic cascade, researchers can estimate the flux through different pathways and identify key intermediates. For instance, a kinetic model of BaP metabolism by human CYP1A1 and microsomal epoxide hydrolase (mEH) was constructed using a system of differential equations. acs.org This simulation successfully reproduced the experimental kinetics for the formation of phenols and dihydrodiols and allowed for the investigation of unstable intermediates like epoxides that are not directly measurable. acs.org Such models can be adapted to explore the likely pathways leading to less common metabolites like this compound and their interactions with metabolizing enzymes.

Table 1: Key Enzymes and Computational Approaches in Modeling BaP Metabolism

Quantum Chemical Calculations for Reactivity and Intermediate Stability

Quantum chemical calculations, particularly those using molecular orbital theory and density functional theory (DFT), are fundamental to understanding the intrinsic electronic properties that govern the reactivity of BaP metabolites. These methods can predict the relative stability of intermediates and the likelihood of specific chemical reactions. researchgate.net

For the phenolic precursors of this compound, molecular orbital calculations have been used to examine their tendency to undergo further metabolic transformations. researchgate.net These studies analyze the electronic structure to predict whether the molecule is more likely to be detoxified or activated into a more reactive species. For example, calculations can determine the propensity of a BaP phenol (B47542) to form a bay-region carbonium ion via subsequent epoxidation and diol formation, a key step in carcinogenic activation. researchgate.net The position of the hydroxyl group significantly influences reactivity; calculations suggest that phenols substituted at different positions have varying tendencies to form oxyradicals, which may represent a competing deactivation pathway. researchgate.net By applying these theoretical principles, the reactivity of 3-hydroxy-BaP and 9-hydroxy-BaP can be assessed to predict their potential to form diol epoxides.

Table 2: Application of Quantum Chemical Methods in BaP Metabolite Research

| Computational Method | Property Calculated | Purpose in BaP Research | Reference |

|---|---|---|---|

| Molecular Orbital Theory | Electron distribution, orbital energies | Predicting the relative tendency of BaP phenols to undergo further metabolic reactions (e.g., epoxidation). | researchgate.netnih.gov |

| Density Functional Theory (DFT) | HOMO-LUMO gaps, electrostatic potential, reaction energies | Assessing the reactivity, stability, and potential transformation pathways of metabolites. | researchgate.net |

Prediction of DNA and Protein Adduction Sites and Stereochemistry

A primary concern with BaP metabolites is their ability to form covalent adducts with biological macromolecules like DNA and proteins, which can initiate mutagenesis and carcinogenesis. Computational modeling is a powerful tool for predicting where and how these adducts form. The ultimate carcinogens are typically diol epoxides, which are highly electrophilic and react with nucleophilic sites on DNA bases. mdpi.com

While the diol epoxide derived from benzo(a)pyrene-7,8-dihydrodiol is the most studied, theoretical models can also predict the adduction potential of epoxides formed from other diols, such as a hypothetical this compound-epoxide. These models calculate the reaction energies for the formation of covalent bonds between the epoxide and specific atoms on DNA bases, most commonly the exocyclic amino groups of guanine (B1146940) and adenine (B156593). mdpi.com Furthermore, molecular dynamics simulations are used to model the resulting DNA adduct within the double helix. These simulations reveal how the bulky adduct distorts the DNA structure, which can lead to errors during DNA replication. The stereochemistry of the adduction (e.g., cis or trans addition relative to the hydroxyl groups) is a critical factor determining the final conformation and biological impact of the adduct, and this is another area where computational predictions are highly valuable.

Structure-Activity Relationship (SAR) Studies for BaP Metabolites

Structure-Activity Relationship (SAR) studies aim to build predictive models that correlate the chemical structure of a compound with its biological activity. For BaP metabolites, SAR models are used to predict carcinogenicity or toxicity based on molecular features. These models can help prioritize metabolites for further experimental testing and provide insights into the mechanisms of action.

Computational SAR studies for PAHs often use molecular orbital indices and other calculated descriptors to quantify aspects of chemical structure. researchgate.net These descriptors can include properties related to the ease of forming carbocations (a measure of reactivity) or the electronic characteristics of the "bay region," a known structural alert for carcinogenicity in PAHs. For the various BaP phenols and diols, including this compound, SAR models can predict their relative carcinogenic potential by comparing their structural and electronic features to those of well-characterized potent carcinogens. For example, a molecular orbital study of all twelve BaP phenols suggested that their differing carcinogenic activities could be related to their calculated tendencies to form oxyradicals, which may serve as a deactivating pathway. researchgate.net By placing this compound within this larger chemical space, SAR provides a theoretical framework for estimating its biological activity.

Environmental and Biological Significance of Benzo a Pyrene 3,9 Diol As a Research Subject

Benzo(a)pyrene-3,9-diol as a Biomarker for BaP Exposure and Metabolic Activation in Research Contexts

Benzo(a)pyrene (BaP) is a well-established human carcinogen found in the environment from sources like polluted air, tobacco smoke, and certain foods. nih.gov Its toxicity stems from its metabolic activation within the body into reactive metabolites that can damage DNA. nih.govnih.gov One of the key pathways involves the formation of dihydrodiols, which are precursors to the ultimate carcinogenic diol-epoxides. oup.comacs.org Specifically, BaP is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1, and epoxide hydrolase to produce BaP-7,8-diol-9,10-epoxide (BPDE), a highly reactive species that forms DNA adducts. nih.gov The formation of these adducts is considered a critical step in the initiation of cancer. www.gov.uk

In research, various metabolites of BaP serve as biomarkers to assess exposure and understand its metabolic fate. While BaP-7,8-dihydrodiol is a major precursor to the carcinogenic BPDE, other dihydrodiols and phenols are also formed. oup.comnih.gov For instance, research has utilized metabolites like 3-hydroxybenzo(a)pyrene (3-OH-BaP) and BaP-tetrols (hydrolysis products of BPDE) as biomarkers. rsc.orgresearchgate.net The presence and levels of specific metabolites, such as BaP-t-7,8-dihydrodiol and BaP-tetrol-l-1, have been measured in various in vitro models, including human tissue organoids, to confirm metabolic activation of BaP. nih.govmdpi.com

Studies in animal models have shown that the profile of excreted BaP metabolites can differ depending on the route of exposure. For example, in rats, the urinary metabolite profile after intravenous or intratracheal administration differs from that following cutaneous or oral administration. researchgate.net This highlights the importance of analyzing multiple metabolites to accurately assess exposure and metabolic pathways. The detection of metabolites like 9-OH-B[a]P and 7,8-diol-B[a]P in the serum of mice has been linked to cognitive impairments, suggesting their potential as biomarkers for neurotoxic effects. mdpi.com

The induction of metabolizing enzymes, such as CYP1A1, is another important biomarker. nih.gov Increased expression of CYP1A1 and other xenobiotic-metabolizing enzyme genes has been observed in various human organoid cultures upon BaP exposure, correlating with the formation of BaP metabolites and DNA adducts. mdpi.com

Occurrence of BaP in Environmental Samples and its Implications for Metabolite Research

Benzo(a)pyrene is a ubiquitous environmental pollutant originating from the incomplete combustion of organic materials. mdpi.cominchem.org It is frequently detected in various environmental matrices, including air, water, soil, and sediments. nih.govmdpi.comresearchgate.net Major anthropogenic sources include industrial emissions, vehicle exhaust, residential heating (especially from wood and coal), and tobacco smoke. nih.govinchem.org

The widespread presence of BaP in the environment leads to human exposure primarily through the inhalation of contaminated air and the ingestion of contaminated food and water. inchem.orgmdpi.com Food can become contaminated through the deposition of airborne BaP onto crops, as well as through processing methods like smoking, grilling, and drying. mdpi.cominchem.org For instance, cereals, vegetables, and vegetable oils are significant dietary sources of BaP. inchem.org

The concentration of BaP in different environmental compartments has been the subject of numerous studies. For example, studies have measured BaP levels in surface waters, detecting mean concentrations of around 1.37 ng/L in some areas. mdpi.com The presence of BaP in environmental samples is a critical starting point for metabolite research, as it provides the basis for understanding human exposure levels and the subsequent metabolic pathways. The study of PAH derivatives, including oxygenated and halogenated forms, in environmental matrices is an emerging area of research, as these derivatives can also be toxic. acs.org

The complex mixtures of PAHs found in the environment mean that organisms are rarely exposed to BaP in isolation. www.gov.uk This has implications for metabolite research, as the presence of other PAHs can influence the metabolic activation of BaP. For example, co-exposure to phenanthrene (B1679779) and pyrene (B120774) alongside BaP has been shown to affect the tissue concentrations of BaP in rats. nih.gov Therefore, understanding the environmental occurrence of BaP and its co-contaminants is essential for designing relevant toxicological studies and for interpreting biomarker data from exposed populations.

Differential Metabolism of BaP and Dihydrodiols Across Tissues and Species in Research Models

The metabolism of Benzo(a)pyrene (BaP) and its dihydrodiol metabolites exhibits significant variability across different tissues and species, a crucial factor in understanding tissue-specific susceptibility to BaP-induced carcinogenesis. Research using various models has highlighted these differences in metabolic activation and detoxification pathways.

In general, the liver is the primary site of BaP metabolism, but other tissues, including the lungs, kidneys, and gastrointestinal tract, also possess metabolic capabilities. inchem.orgosti.gov Studies comparing liver and lung tissues have shown that while the liver metabolizes BaP more rapidly, the lungs can also produce significant amounts of metabolites. inchem.org Human tissue organoid cultures have demonstrated that organoids from the stomach, pancreas, liver, colon, and kidney can all metabolize BaP, but to varying extents. nih.govmdpi.com For instance, pancreatic and undifferentiated liver organoids were found to form the highest levels of DNA adducts, while colon organoids showed the lowest metabolic response. mdpi.com

Species-specific differences in BaP metabolism are also well-documented. Rodent models, such as rats and mice, are commonly used in BaP research, but their metabolic profiles can differ from humans. One study found that the phase I metabolic capacity for BaP-diol was higher in rodents compared to humans. osti.gov Interestingly, at very low substrate concentrations, metabolic rates were fastest in humans. osti.gov Another study noted that mice metabolized BaP faster than its diol metabolite, a pattern different from that observed in rats and humans. osti.gov

Furthermore, genetic variations within a species can influence metabolic rates. Studies on human cytochrome P450 1A1 (CYP1A1) variants have shown that different alleles of this key enzyme exhibit distinct kinetic properties in metabolizing both BaP and its precursor metabolite, BaP-7,8-dihydrodiol. oup.comresearchgate.net For example, the wild-type CYP1A1 enzyme generally shows the highest metabolic activity compared to its variants. oup.com

The following table summarizes findings on the differential metabolism of BaP and its dihydrodiols from various research models:

| Research Model | Key Findings on Differential Metabolism | Reference(s) |

| Human Tissue Organoids (Gastric, Pancreatic, Liver, Colon, Kidney) | Varied cytotoxic responses and metabolic activation. Pancreatic and undifferentiated liver organoids formed the highest levels of DNA adducts. Colon organoids had the lowest metabolic response. | nih.govmdpi.com |

| Rat Liver vs. Lung Perfusion | Liver metabolized BaP more rapidly, but total metabolite formation in the lung was comparable to the liver over time. | inchem.org |

| Human, Rat, and Mouse Hepatic Microsomes | Phase I metabolic capacity for BaP-diol was higher in rodents than humans. At low substrate levels, human metabolic rates were fastest. Mice metabolized BaP faster than its diol, unlike rats and humans. | osti.gov |

| Human CYP1A1 Variants | Different allelic variants of CYP1A1 showed distinct enzyme kinetics for metabolizing BaP and BaP-7,8-dihydrodiol. | oup.comresearchgate.net |

| C3H Mouse Fibroblast Cell Lines | Both transformable and non-transformable cell lines were capable of metabolizing BaP to BaP diols and phenols. | nih.gov |

Broader Implications for Understanding PAH Biotransformation Pathways

The study of Benzo(a)pyrene (BaP) and its metabolites, including this compound, has significantly advanced our understanding of the broader biotransformation pathways of polycyclic aromatic hydrocarbons (PAHs). PAHs are a large class of environmental contaminants, and BaP often serves as a model compound for this group due to its potent carcinogenicity. mdpi.comrsc.org

Research on BaP metabolism has elucidated several key pathways of activation and detoxification that are applicable to many other PAHs. researchgate.net The primary pathways of metabolic activation include:

The Diol-Epoxide Pathway: This involves the oxidation of the parent PAH by cytochrome P450 (CYP) enzymes to form an epoxide, which is then hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. Further oxidation by CYPs produces a highly reactive diol-epoxide that can bind to DNA. mdpi.comresearchgate.net This is the most well-established pathway for BaP's carcinogenicity.

The Quinone Pathway: This pathway involves the oxidation of PAH trans-dihydrodiols by aldo-keto reductases (AKRs) to form reactive and redox-active o-quinones. acs.orgresearchgate.net These quinones can also form DNA adducts and generate reactive oxygen species, contributing to cellular damage.

The Radical-Cation Pathway: This involves a one-electron oxidation of the PAH, often mediated by peroxidases, to form a radical cation that can react with DNA. acs.orgresearchgate.net

The biotransformation of PAHs is a complex interplay between Phase I enzymes (like CYPs) that activate the compounds and Phase II enzymes that conjugate the metabolites to increase their water solubility for excretion. researchgate.netresearchgate.net The balance between these activation and detoxification pathways is critical in determining the ultimate toxic and carcinogenic potential of a given PAH. mdpi.com

Furthermore, understanding PAH biotransformation extends beyond mammalian systems. Research has shown that microorganisms, including bacteria and fungi, can also metabolize PAHs. rsc.orgnih.govresearchgate.net For instance, some green algae can metabolize BaP to dihydrodiols. nih.gov Fungi can utilize extracellular enzymes to degrade PAHs, while bacteria can also break down these compounds, sometimes through different initial oxidation steps than those seen in mammals. rsc.orgresearchgate.net In contaminated soil, the biotransformation of PAHs can be influenced by complex interactions within the microbial community, potentially leading to the formation of novel metabolites. nih.gov

The knowledge gained from studying BaP biotransformation has significant implications for human health risk assessment. By identifying key metabolites and enzymatic pathways, researchers can develop more accurate biomarkers of exposure and effect, understand inter-individual differences in susceptibility based on genetic polymorphisms in metabolizing enzymes, and better predict the carcinogenic potential of other PAHs. acs.orgresearchgate.net

Emerging Research Avenues and Future Perspectives for Benzo a Pyrene 3,9 Diol Studies

Exploration of Undiscovered Metabolic Fates and Products of Benzo(a)pyrene-3,9-diol

The metabolism of the parent compound, Benzo(a)pyrene (BaP), is known to be complex, involving multiple enzymatic pathways that lead to a variety of metabolites, including phenols, dihydrodiols, quinones, and diol epoxides. researchgate.net While major pathways have been elucidated for BaP, the complete metabolic fate of each specific intermediate, including this compound, is not fully mapped. Future research will likely focus on identifying novel, potentially more complex, downstream products.

Key areas for exploration include:

Secondary and Tertiary Oxidation: Following the initial formation of the diol, further oxidation can occur. Research is needed to determine if this compound is a substrate for cytochrome P450 enzymes, potentially leading to the formation of diol-epoxides or tetrols. uzh.ch The formation of reactive diol epoxides is considered the ultimate carcinogenic step in BaP metabolism. researchgate.netuzh.ch

Conjugation Pathways: Phase II biotransformation reactions, such as glucuronidation and sulfation, are critical for increasing the water solubility of metabolites to facilitate excretion. uzh.ch While these pathways are known for other BaP metabolites, dedicated studies are required to characterize the specific glucuronide and sulfate (B86663) conjugates of this compound and to understand the activity of UDP-glucuronosyltransferases and sulfotransferases towards this substrate. uzh.ch

Quinone Formation and Redox Cycling: The metabolic pathway of BaP can also lead to the formation of quinones, which can undergo redox cycling to generate reactive oxygen species (ROS). researchgate.net An important research question is whether this compound can be metabolized into quinone- or semiquinone-containing structures and what role this potential pathway plays in its toxicological profile.

Investigating these undiscovered metabolic routes is crucial for a complete understanding of the compound's clearance, persistence, and potential for bioactivation into more reactive species.

Development of Novel High-Sensitivity and High-Throughput Analytical Methodologies

Progress in understanding the metabolism and toxicology of this compound is intrinsically linked to the ability to accurately detect and quantify it and its related products in complex biological matrices. The trend is moving towards methods that offer lower detection limits and faster sample processing.

Several analytical techniques have been employed for the analysis of BaP and its metabolites. nih.gov Future developments are expected to refine these methods for greater sensitivity and efficiency.

Advanced Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the selective and sensitive determination of BaP metabolites. uzh.ch Future work will likely involve the development of LC-MS/MS methods specifically optimized for this compound and its predicted downstream metabolites, achieving detection limits in the picogram-per-liter range, which is sufficient for biomonitoring studies. uzh.ch

Novel Spectroscopic Techniques: Room-Temperature Fluorescence Excitation–Emission Matrices (RTF-EEMs) coupled with mathematical modeling like Parallel Factor Analysis (PARAFAC) offer a rapid and robust alternative to chromatographic separation for certain analytes. mdpi.com This approach can resolve strong spectral overlap between different polycyclic aromatic hydrocarbons (PAHs) and could be adapted for the specific spectral fingerprint of this compound, potentially enabling high-throughput screening. mdpi.com

Improved Sample Preparation: The efficiency of analysis is often dependent on the sample preparation step. Research into novel solid-phase extraction (SPE) sorbents promises to improve the recovery and purity of analytes from environmental and biological samples. mdpi.com Miniaturized matrix solid-phase dispersion (MSPD) is another technique that has been successfully applied to the extraction of BaP metabolites from challenging matrices like microalgae cultures. researchgate.net

The following table summarizes and compares existing and emerging analytical methodologies relevant to the study of BaP metabolites.

| Methodology | Principle | Advantages | Emerging Trends |

| HPLC-FD | Chromatographic separation followed by fluorescence detection. | Good sensitivity for fluorescent compounds, well-established. nih.govresearchgate.net | On-line SPE coupling for automated preconcentration. researchgate.net |

| GC-MS | Gas chromatographic separation followed by mass spectrometric detection. | High resolution, excellent for structural identification. nih.gov | Comprehensive two-dimensional GC (GCxGC) for complex mixtures. mdpi.com |

| LC-MS/MS | Liquid chromatographic separation with tandem mass spectrometry. | High sensitivity and selectivity, suitable for biological fluids. uzh.ch | Use of derivatization to enhance sensitivity, stable isotope dilution for quantification. uzh.chresearchgate.net |

| RTF-EEMs | Excitation-emission matrix fluorescence spectroscopy. | Rapid data acquisition (seconds), no chromatographic separation needed. mdpi.com | Application of advanced algorithms (PARAFAC) for deconvolution of overlapping spectra. mdpi.com |

Integration of Multi-Omics Data in Comprehensive Metabolite Profiling

A systemic understanding of the biological impact of this compound requires looking beyond the compound itself to its effects on the broader biological system. The integration of various "omics" technologies provides a powerful approach to achieve this holistic view.

Metabolomics: This approach can be used to screen for all metabolites that change in response to exposure to this compound. nih.gov This untargeted screening can help identify not only the direct downstream products of the diol but also perturbations in endogenous metabolic pathways, revealing the compound's mode of action. nih.gov

Chemical Proteomics: Techniques like the Cellular Thermal Shift Assay (CETSA) can identify the specific proteins within a cell that physically interact with this compound. nih.gov Identifying these protein targets is a critical step in understanding the molecular mechanisms of toxicity.

Network Toxicology: This emerging field integrates multi-omics datasets (e.g., metabolomics, proteomics, genomics) to build comprehensive networks that link exposure to a compound with biological outcomes. nih.gov A recent study on BaP integrated multi-omics networks with gut microbiota analysis and Mendelian randomization to elucidate its role in disease, showcasing a powerful new paradigm. nih.gov Applying this approach to this compound could reveal complex interactions between the metabolite, host molecular targets, and microbial metabolism. nih.gov

By combining these datasets, researchers can construct a detailed picture of the compound's journey through a biological system, from its metabolic transformation to its interaction with cellular machinery and its ultimate effect on the organism's health.

Advanced In Silico Modeling for Predictive Mechanistic Toxicology

Computational, or in silico, models are becoming indispensable tools in toxicology for predicting the harmful effects of chemicals and reducing reliance on animal testing. nih.gov These models offer a way to simulate and predict the behavior and toxicity of compounds like this compound.

Physiologically Based Kinetic (PBK) Modeling: PBK models are mathematical representations of the absorption, distribution, metabolism, and excretion (ADME) processes in the body. These models can translate in vitro concentration-response data into in vivo dose-response curves, which are essential for risk assessment. nih.gov Future research could develop specific PBK models for this compound to predict its tissue distribution and metabolic clearance, providing crucial data for understanding its toxicokinetics.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Molecular docking can be used to simulate the interaction of this compound with the active sites of metabolic enzymes (like cytochrome P450s) or with biological receptors (like the aryl hydrocarbon receptor). researchgate.net These simulations can help predict its metabolic fate and its potential to initiate signaling cascades that lead to toxicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a molecule with its biological activity. By building QSAR models for a class of related compounds, such as BaP metabolites, it may be possible to predict the relative toxicity of this compound based on its specific structural features.

These in silico approaches, when used in combination with experimental data, provide a powerful framework for developing a mechanistic understanding of toxicity and for prioritizing chemicals for further testing. nih.gov

Q & A

Basic Research Questions

Q. How can Benzo(a)pyrene-3,9-diol be reliably detected and quantified in environmental or biological samples?

- Methodology : Use high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for sensitive quantification. Calibrate with certified reference materials (e.g., CRM4213-a, a Benzo[a]pyrene standard in 2,2,4-trimethylpentane at 99.2 mg/kg ± 3.9 mg/kg) to ensure accuracy . For biological matrices, employ enzymatic deconjugation (e.g., β-glucuronidase treatment) to release bound metabolites before extraction and analysis .

Q. What metabolic pathways lead to the formation of this compound in vivo?

- Methodology : Benzo[a]pyrene undergoes CYP1A1-mediated oxidation in the liver to form reactive diol epoxides, including intermediates like this compound. Use in vitro hepatic microsomal assays with cytochrome P450 inhibitors (e.g., α-naphthoflavone) to validate enzyme-specific pathways. LC-MS/MS can track metabolite formation .

Q. What experimental models are suitable for studying the environmental persistence of this compound?

- Methodology : Simulate environmental degradation using controlled photolysis (UV light exposure) or microbial consortia from contaminated soils. Monitor degradation products via GC-MS and compare with historical PAH deposition profiles to assess persistence .

Advanced Research Questions

Q. How can researchers resolve discrepancies in correlating total PAH levels with this compound concentrations in environmental samples?

- Methodology : Apply multivariate statistical analysis (e.g., principal component analysis) to differentiate PAH sources and degradation pathways. Use isotopic labeling (e.g., Benzo[e]pyrene-d12) to trace metabolic or environmental transformation routes, addressing nonlinear correlations observed in PAH vs. metabolite data .

Q. What strategies improve the synthesis and characterization of this compound derivatives for toxicological studies?

- Methodology : Optimize nitro-derivatization (e.g., 6-nitrobenzo[a]pyrene-3,9-diol) using nitration agents under controlled temperatures. Validate structural purity via NMR and high-resolution mass spectrometry (HRMS), referencing physical properties like density (1.607 g/cm³) and boiling point (643.2°C) .

Q. How does this compound interact with inflammatory signaling pathways, such as CCR5-mediated responses?

- Methodology : Use toxicogenomic approaches (RNA-seq, ChIP-seq) to map CCR5 expression changes in exposed cell lines. Compare with known CCR5 activators (e.g., Tetrachlorodibenzodioxin) and validate binding via competitive inhibition assays. Note that current data on CCR5 interactions are limited, highlighting a research gap .

Q. What advanced analytical techniques differentiate this compound isomers from other dihydroxylated PAH metabolites?

- Methodology : Employ chiral chromatography with β-cyclodextrin columns to separate stereoisomers. Pair with tandem MS (e.g., Q-TOF) for structural elucidation, referencing fragmentation patterns from NIST spectral libraries .

Data Interpretation & Quality Control

Q. How should researchers address variability in this compound recovery rates during extraction?

- Methodology : Spike samples with isotopically labeled internal standards (e.g., Benzo[a]pyrene-d12) to correct for matrix effects. Validate recovery rates across solvents (ethanol, methylene chloride, cyclohexane) and optimize based on analyte polarity .

Q. What criteria validate the use of this compound as a biomarker for PAH exposure in epidemiological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.